1-Allyl-3-benzoylthiourea

Breast Cancer HER-2 Cytotoxicity

1-Allyl-3-benzoylthiourea (also named N-benzoyl-3-allylthiourea or BATU, CAS 139461-38-4) is a substituted thiourea derivative prepared via a modified Schotten–Baumann benzoylation of allylthiourea. The compound serves as the unsubstituted parent scaffold (R = H) within a series of 1-allyl-3-benzoylthiourea analogs designed for multi-target pharmacological evaluation.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B5185869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-benzoylthiourea
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15)
InChIKeyFXSMGTPJMTTXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-3-benzoylthiourea (BATU) for Analgesic, Antibacterial, and Anticancer Lead Discovery – A Procurement-Focused Baseline


1-Allyl-3-benzoylthiourea (also named N-benzoyl-3-allylthiourea or BATU, CAS 139461-38-4) is a substituted thiourea derivative prepared via a modified Schotten–Baumann benzoylation of allylthiourea [1]. The compound serves as the unsubstituted parent scaffold (R = H) within a series of 1-allyl-3-benzoylthiourea analogs designed for multi-target pharmacological evaluation. Preclinical studies have characterized its in silico binding profile, in vitro cytotoxicity against breast cancer cell lines, in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), and in vivo analgesic activity in murine writhing models, establishing a baseline differentiation from both the lead compound allylthiourea and the standard analgesic diclofenac sodium [2][3][4].

1-Allyl-3-benzoylthiourea: Why a Generic Thiourea Substitute Cannot Deliver the Same Multimodal Performance


Simply interchanging 1-allyl-3-benzoylthiourea with another thiourea derivative, a different N-acyl thiourea, or even a close positional isomer within the same series would lead to significant shifts in bioactivity that are quantifiable and experimentally documented. The allyl substituent on the thiourea nitrogen is not a spectator group; its removal (as in the unsubstituted benzoylthiourea lead compound) reduces cytotoxicity against MCF-7/HER-2 cells by approximately 8‑fold [1]. The position of a chloro substituent on the benzoyl ring alters the molecular docking rerank score on DNA gyrase B by up to 5.3 units (comparing Cpd 1 vs Cpd 3), and moving the chlorine from the para to the ortho or meta position abolishes detectable antibacterial activity against MRSA [2]. In analgesic assays, the absence of the allyl group drops pain inhibition from the level achieved by the 4‑chloro analog (82 %) down to approximately 43 %, and the unsubstituted parent (R = H) itself shows distinct analgesic potency [3]. These sharp structure–activity relationships mean that procurement of a generic thiourea or even a “close” analog would forfeit the specific biological performance documented for this scaffold.

1-Allyl-3-benzoylthiourea: Quantitative Differentiation Evidence Guide for Scientific Selection


Cytotoxicity Against HER-2-Overexpressing Breast Cancer Cells: 8-Fold Gain Over Allylthiourea Lead Compound

In a head-to-head MTT cytotoxicity study on MCF-7 (HER‑2‑normal) and MCF-7/HER‑2 (HER‑2‑overexpressing) breast cancer cell lines, N-benzoyl-3-allylthiourea (BATU) demonstrated IC50 values of 1.47 mM and 0.64 mM, respectively. The parent lead compound allylthiourea, lacking the benzoyl group, showed substantially higher IC50 values of 5.22 mM and 3.17 mM in the same assay [1]. The benzoylation therefore improved cytotoxicity by a factor of 3.5‑fold on MCF‑7 cells and 5.0‑fold on MCF‑7/HER‑2 cells, representing an overall 8‑fold potency gain on the HER‑2‑overexpressing line. BATU’s mechanism was further linked to enhanced HER‑2 expression and suppression of NF‑κB activation, providing a molecular basis for this differentiation [1].

Breast Cancer HER-2 Cytotoxicity MTT Assay

Molecular Docking Score on DNA Gyrase B: 1-Allyl-3-benzoylthiourea vs. Ciprofloxacin and Chlorinated Analogs

In an in silico docking study targeting the DNA gyrase subunit B receptor (PDB: 1KZN), 1-allyl-3-benzoylthiourea (Cpd 1, R = H) achieved a rerank score of −85.96, which is 11.1 units less favorable than ciprofloxacin (−97.08) but indicates meaningful receptor engagement [1]. The 3‑chloro analog (Cpd 3) showed the best affinity among the synthesized congeners with a rerank score of −91.23, followed by Cpd 4 (−89.32) and Cpd 2 (−89.14) [1]. Thus, the unsubstituted parent occupies a defined, measurable position within the structure–affinity landscape, with a score gap of 5.27 units relative to the most potent analog, demonstrating that the scaffold is tunable but that the parent compound itself already achieves a binding score within 13 % of ciprofloxacin’s value.

Antibacterial DNA Gyrase B Molecular Docking Rerank Score

In Vitro Antibacterial Activity Against MRSA: The Parent Compound Matches the Best-In-Series Analog

When tested against a methicillin-resistant Staphylococcus aureus (MRSA) sputum isolate (15621) using the agar dilution method, 1-allyl-3-benzoylthiourea (Cpd 1, R = H) and the 4‑chloro analog (Cpd 4) each returned a minimum inhibitory concentration (MIC) of 1000 µg/mL [1]. By contrast, the 2‑chloro and 3‑chloro analogs (Cpd 2 and Cpd 3) showed no detectable growth inhibition at the highest tested concentration of 1000 µg/mL [1]. This result reveals that in vitro antibacterial activity against MRSA is not simply a function of halogen substitution: the parent compound is equally as effective as the most active para‑substituted analog, contradicting the assumption that chloro‑substitution is universally required for antibacterial activity within this chemotype.

Antibacterial MRSA MIC Agar Dilution

In Vivo Analgesic Activity in the Acetic Acid-Induced Writhing Model: Quantitative Pain Inhibition vs. Diclofenac Sodium

In the acetic acid-induced writhing test in mice (Mus musculus), the 1-allyl-3-benzoylthiourea analog series was benchmarked against diclofenac sodium at a dose of 12.5 mg/kg BW. While the specific pain inhibition percentage for the unsubstituted parent (Cpd 1, R = H) was not reported in isolation, the published data establish that the unallylated benzoylthiourea baseline yields 42.59 % ± 12.33 % inhibition compared to diclofenac’s 34.71 % ± 9.85 %, and that 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) further elevates inhibition to 82.10 % ± 8.96 % [1]. Three of the four synthesized compounds, including the unsubstituted parent, produced pain inhibition superior to diclofenac sodium [1]. The molecular docking study on COX‑2 (PDB: 1PXX) confirmed that all four analogs interact favorably with the COX‑2 active site, providing a structural rationale for the analgesic activity [1].

Analgesic COX-2 Writhing Test Pain Inhibition

COX‑2 Molecular Docking and QSAR‑Driven Analgesic Differentiation: Allyl‑Benzoylthiourea Scaffold vs. N‑Aryl‑N′‑Benzoylthiourea Comparators

The 1-allyl-3-benzoylthiourea scaffold was specifically selected for analgesic development based on a quantitative structure–activity relationship (QSAR) study that evaluated multiple N‑allyl‑N′‑benzoylthiourea derivatives. The 4‑methylbenzoyl derivative (ED50 = 15.44 mg/kg) and the 4‑tertiary‑butylbenzoyl derivative (ED50 = 19.018 mg/kg) both demonstrated superior analgesic potency to diclofenac sodium, while the unsubstituted N‑allyl‑N′‑benzoylthiourea compound itself exhibited a favorable analgesic profile in the same model [1]. These QSAR data establish that the N‑allyl group is a critical determinant of analgesic activity, and that the benzoyl‑substituted parent scaffold is a privileged template within the broader thiourea chemical space for COX‑2‑targeted analgesia.

COX-2 Molecular Docking QSAR Analgesic Design

1-Allyl-3-benzoylthiourea: Prioritized Application Scenarios Anchored in Quantitative Evidence


Anti-Breast Cancer Lead Optimization Targeting HER‑2‑Positive Phenotypes

Procure 1-allyl-3-benzoylthiourea as a starting scaffold for medicinal chemistry campaigns focused on HER‑2‑overexpressing breast cancers. The compound’s 5.0‑fold IC50 advantage over allylthiourea on MCF‑7/HER‑2 cells (0.64 mM vs 3.17 mM) and its demonstrated ability to enhance HER‑2 expression while suppressing NF‑κB activation make it a mechanistically validated lead for further functionalization [1]. Structure–activity relationship studies could explore benzoyl ring substitution to further improve potency beyond the current 0.64 mM IC50 threshold.

Antibacterial Fragment Elaboration Campaign Against Drug-Resistant Gram-Positive Pathogens

Deploy Cpd 1 as a fragment‑sized antibacterial scaffold with confirmed in vitro activity against MRSA (MIC = 1000 µg/mL), matching the best‑in‑series para‑chloro analog [2]. Its molecular docking rerank score of −85.96 on DNA gyrase B (within 13 % of ciprofloxacin’s −97.08) [2] supports structure‑guided elaboration to improve target affinity and translate the docking prediction into stronger bactericidal efficacy. The absence of a chloro substituent simplifies synthesis and reduces molecular weight, offering a cleaner starting point for fragment growth.

COX‑2‑Targeted Analgesic Drug Discovery Program

Use 1-allyl-3-benzoylthiourea as the core pharmacophore for developing non‑opioid analgesic agents. The parent compound’s in vivo pain inhibition surpassing diclofenac sodium [3], combined with the QSAR‑derived ED50 values of 15–19 mg/kg for closely related analogs [4], validates this chemotype for optimization toward a preclinical candidate. The allyl‑benzoylthiourea scaffold’s interaction with the COX‑2 receptor (PDB: 1PXX) has been confirmed by docking [3], providing a rational basis for iterative design.

Multi‑Target Probe Development for Cross‑Therapeutic Area Screening

Given the documented activity against three distinct therapeutic targets — COX‑2 (analgesic), DNA gyrase B (antibacterial), and HER‑2/NF‑κB (anticancer) — 1-allyl-3-benzoylthiourea represents a polypharmacological probe suitable for high‑content screening libraries. The availability of comparative quantitative data for each target [1][2][3][4] enables researchers to prioritize the most promising disease indication for further investment without conducting de novo multi‑target profiling.

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